molecular formula C18H14ClNO2 B1393861 2-(4-Ethoxyphenyl)quinoline-4-carbonyl chloride CAS No. 1160264-75-4

2-(4-Ethoxyphenyl)quinoline-4-carbonyl chloride

Cat. No.: B1393861
CAS No.: 1160264-75-4
M. Wt: 311.8 g/mol
InChI Key: HYHIOYVFORYNLR-UHFFFAOYSA-N
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Chemical Reactions Analysis

2-(4-Ethoxyphenyl)quinoline-4-carbonyl chloride undergoes various chemical reactions, including:

Scientific Research Applications

2-(4-Ethoxyphenyl)quinoline-4-carbonyl chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Ethoxyphenyl)quinoline-4-carbonyl chloride involves its interaction with specific molecular targets and pathways. In medicinal chemistry, quinoline derivatives are known to inhibit enzymes and receptors involved in various biological processes. For example, they can inhibit topoisomerase enzymes, which are crucial for DNA replication and transcription . The compound’s effects are mediated through its ability to form stable complexes with these molecular targets, thereby disrupting their normal functions.

Comparison with Similar Compounds

2-(4-Ethoxyphenyl)quinoline-4-carbonyl chloride can be compared with other quinoline derivatives, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other quinoline derivatives.

Biological Activity

2-(4-Ethoxyphenyl)quinoline-4-carbonyl chloride is a compound belonging to the quinoline family, which is renowned for its diverse biological activities. This article explores the biological activity of this specific compound, including its mechanism of action, potential therapeutic applications, and relevant case studies.

The molecular structure of this compound can be described as follows:

  • Molecular Formula : C15_{15}H14_{14}ClN1_{1}O1_{1}
  • Molecular Weight : 273.73 g/mol

This compound features a quinoline core substituted with an ethoxy group and a carbonyl chloride, which are crucial for its biological activity.

The biological activity of this compound involves several mechanisms:

  • Enzyme Interaction : The compound has been shown to interact with various enzymes, acting as either an inhibitor or an activator depending on the context. This modulation can influence critical cellular processes such as signaling pathways and gene expression .
  • Apoptosis Induction : Similar quinoline derivatives have demonstrated the ability to induce apoptosis in cancer cells by affecting mitochondrial function and activating apoptotic pathways .
  • Kinase Inhibition : The compound may inhibit specific kinases involved in cancer progression, which could lead to reduced cell proliferation and increased apoptosis in malignant cells.

Biological Activities

The biological activities associated with this compound include:

  • Anticancer Activity : Research indicates that quinoline derivatives can inhibit cancer cell growth effectively. For instance, compounds structurally similar to this compound have shown IC50_{50} values in the low micromolar range against various cancer cell lines .
  • Antimicrobial Properties : Quinoline derivatives are also known for their antimicrobial activities, making them potential candidates for developing new antibiotics .
  • Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties by targeting inflammatory pathways and modulating cytokine production .

Case Studies and Research Findings

Several studies have investigated the biological effects of quinoline derivatives, providing insights into the potential applications of this compound:

  • Antiproliferative Screening : A study screened various quinoline derivatives for antiproliferative activity against MCF-7 breast cancer cells, revealing that certain substitutions significantly enhance activity. For example, compounds with ethoxy substitutions showed promising results with IC50_{50} values comparable to established anticancer drugs like Lapatinib .
  • Molecular Docking Studies : Molecular docking studies have indicated strong interactions between quinoline derivatives and target proteins involved in cancer progression. These studies suggest that modifications to the quinoline structure can enhance binding affinity and specificity towards target enzymes .
  • Toxicity Assessments : While evaluating the cytotoxicity of related compounds, it was found that certain derivatives displayed selective toxicity towards malignant cells compared to non-malignant cells, highlighting the therapeutic potential of these compounds while minimizing side effects .

Table 1: Biological Activity Summary of Quinoline Derivatives

Compound NameIC50_{50} (µM)Activity TypeTarget
This compoundTBDAnticancerEGFR Tyrosine Kinase
Quinoline-[2-(4-methoxyphenyl)-cis-vinyl] triamide0.19AnticancerEGFR Tyrosine Kinase
CTR-40 (6-methoxy derivative)36AnticancerVarious Kinases
CTR-21 (8-methoxy derivative)20AnticancerVarious Kinases

Properties

IUPAC Name

2-(4-ethoxyphenyl)quinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO2/c1-2-22-13-9-7-12(8-10-13)17-11-15(18(19)21)14-5-3-4-6-16(14)20-17/h3-11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYHIOYVFORYNLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601240788
Record name 2-(4-Ethoxyphenyl)-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601240788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160264-75-4
Record name 2-(4-Ethoxyphenyl)-4-quinolinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160264-75-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Ethoxyphenyl)-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601240788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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